molecular formula C20H20N4OS2 B2923876 4-butyl-1-((4-vinylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1189703-62-5

4-butyl-1-((4-vinylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B2923876
CAS No.: 1189703-62-5
M. Wt: 396.53
InChI Key: SCSPWUBVANYAOM-UHFFFAOYSA-N
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Description

4-butyl-1-((4-vinylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a sophisticated chemical scaffold of significant interest in medicinal chemistry and chemical biology, primarily for the development of protein kinase inhibitors. Its core structure is based on the thienotriazolopyrimidine pharmacophore, a privileged scaffold known to exhibit high affinity for the ATP-binding sites of various kinases. The strategic substitution at the 1-position with a (4-vinylbenzyl)thio group introduces a unique functional handle, making this compound a versatile intermediate for further chemical exploration. This vinylbenzyl moiety is particularly valuable for covalent targeting strategies or for use in polymer-supported chemistry and bioconjugation , enabling the irreversible engagement of cysteine residues near the target active site or the creation of immobilized probes for affinity chromatography. Researchers are investigating this compound as a key precursor for generating selective inhibitors for a range of tyrosine and serine/threonine kinases implicated in oncogenic signaling pathways , cellular proliferation, and inflammatory diseases. Its primary research value lies in its utility as a tunable molecular template, allowing for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and physicochemical properties for specific biological targets. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

8-butyl-12-[(4-ethenylphenyl)methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4OS2/c1-3-5-11-23-18(25)17-16(10-12-26-17)24-19(23)21-22-20(24)27-13-15-8-6-14(4-2)7-9-15/h4,6-10,12H,2-3,5,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSPWUBVANYAOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC4=CC=C(C=C4)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-butyl-1-((4-vinylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is an organic compound that belongs to a class of triazole derivatives known for their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H20N4OS2 with a molecular weight of 396.53 g/mol. The compound features a complex multi-ring structure that contributes to its unique reactivity and biological properties. Its structure includes a thieno-triazole core with various substituents that enhance its interaction with biological targets.

PropertyValue
Molecular FormulaC20H20N4OS2
Molecular Weight396.53 g/mol
PurityTypically ≥ 95%

Synthesis

The synthesis of this compound can be achieved through various methods involving the reaction of appropriate precursors. One common approach is the condensation of thieno-triazole derivatives with vinylbenzyl thioether under suitable conditions to yield the desired product.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that related triazole derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A specific study noted that triazole-thiones demonstrated activity against colon carcinoma HCT-116 cells with an IC50 value of 6.2 μM .

Antimicrobial Activity

The compound also shows potential antimicrobial properties. Similar triazole derivatives have been reported to possess antibacterial and antifungal activities. For example, benzothioate derivatives related to this compound exhibited good antibacterial activity against pathogenic bacteria compared to standard antibiotics .

The mechanisms underlying the biological activities of these compounds often involve interaction with cellular pathways such as inhibition of voltage-gated sodium channels (VGSCs), which play a crucial role in neuronal excitability and cancer cell proliferation . The presence of thioether groups enhances binding affinity to various biological targets.

Case Studies

  • Anticancer Activity : A study on triazole-thiones revealed their capability to induce apoptosis in cancer cells through the modulation of apoptotic pathways. The compounds were tested against several cancer lines, showing promising results in reducing cell viability .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of structurally similar compounds demonstrated significant activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in treating infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of thieno-triazolopyrimidinones are highly dependent on substituents at positions 1, 4, and 5. Below is a comparative analysis with key analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Findings
4-Butyl-1-((4-vinylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one 4-butyl, 1-(4-vinylbenzylthio) C₁₉H₂₀N₄OS₂ (estimated) ~384.5 (estimated) Hypothesized enhanced reactivity due to vinyl group
4-Butyl-1-((3-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one 4-butyl, 1-(3-methylbenzylthio) C₁₉H₂₀N₄OS₂ 384.5 Moderate bioactivity; lower lipophilicity vs. vinyl analog
1-((2-Chlorobenzyl)thio)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one 4-(4-ethylbenzyl), 1-(2-chlorobenzylthio) C₂₃H₁₉ClN₄OS₂ 467.0 Higher molecular weight; chlorine enhances stability
7-Phenyl-6-methyl-1-(4-tolyl)-thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one-3-ethylcarboxylate 1-(4-tolyl), 3-ethylcarboxylate C₂₄H₂₂N₄O₃S 446.5 Demonstrated antitumor activity in vitro
4-(4-Methylphenyl)-1-piperidin-1-ylmethyl analog 4-(4-methylphenyl), 1-piperidinylmethyl C₂₂H₂₅N₅OS 407.5 Potent enzyme inhibition comparable to standards

Key Observations:

  • Substituent Flexibility : The 4-vinylbenzylthio group in the target compound may improve binding affinity in biological systems due to π-π interactions, whereas alkyl/arylthio groups (e.g., 3-methylbenzylthio) prioritize steric effects .
  • Chlorine vs. Vinyl : Chlorinated analogs (e.g., ) exhibit higher stability but reduced solubility compared to vinyl-substituted derivatives.
  • Bioactivity : Piperidinylmethyl and tolyl derivatives (e.g., ) show superior pharmacological profiles, suggesting that bulky substituents at position 1 enhance target engagement.

Pharmacological Activity

  • Antimicrobial Potential: Compounds with piperidinylmethyl or pyrrolidinylmethyl groups (e.g., ) demonstrated IC₅₀ values < 10 μM against bacterial strains, likely due to enhanced membrane penetration.
  • Anticancer Activity : Ethylcarboxylate derivatives (e.g., ) showed cytotoxicity against MCF-7 cells (IC₅₀ = 8.2 μM), attributed to apoptosis induction via ROS generation.
  • Enzyme Inhibition: Piperidine-containing analogs (e.g., ) inhibited acetylcholinesterase at nanomolar concentrations, outperforming the target compound’s predicted activity.

Physicochemical Properties

Property Target Compound 4-Butyl-1-((3-methylbenzyl)thio) Analog 1-((2-Chlorobenzyl)thio) Analog
Molecular Weight ~384.5 384.5 467.0
LogP (Predicted) ~3.8 3.5 4.2
Solubility Moderate Moderate Low

Q & A

Q. How can in silico ADMET predictions guide subsequent in vivo studies?

  • Methodological Answer : Use SwissADME to predict blood-brain barrier permeability (BOILED-Egg model) and CYP450 interactions. For hepatotoxicity, apply ProTox-II to identify structural alerts (e.g., thioether-mediated glutathione depletion). Validate predictions with acute toxicity testing in rodents (OECD 423) .

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